

dealing with lot-to-lot variability of Trk-IN-22

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Compound of Interest

Compound Name: Trk-IN-22

Cat. No.: B15618615

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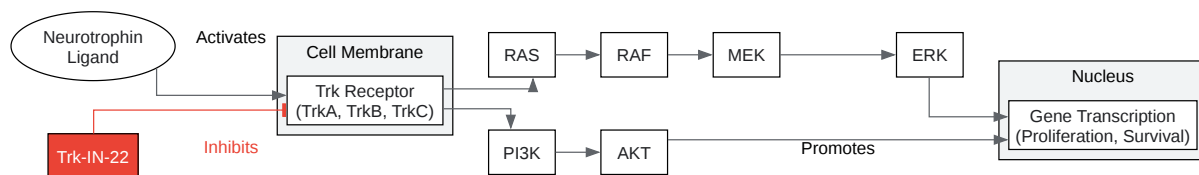
Trk-IN-22 Technical Support Center

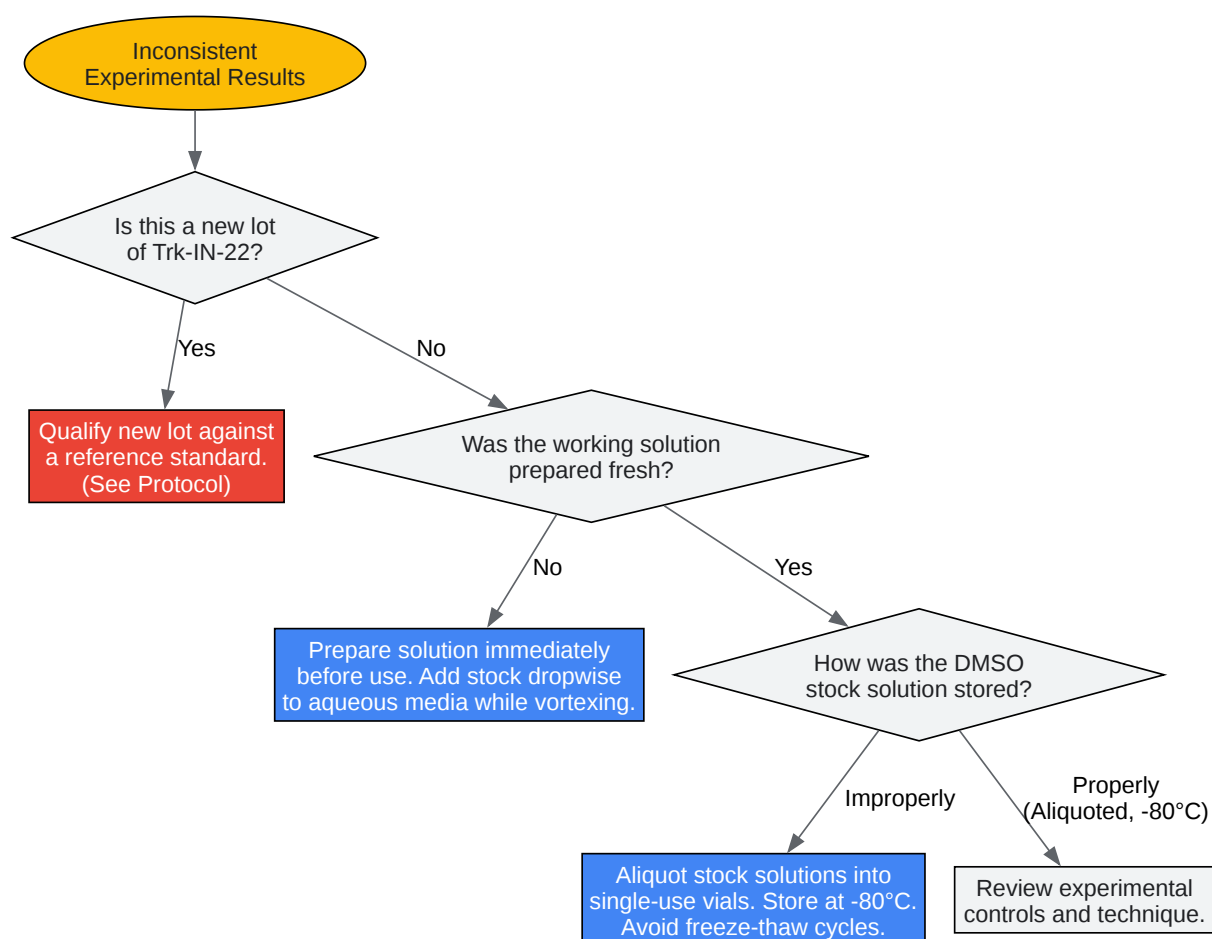
Welcome to the technical support center for **Trk-IN-22**. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with this potent Tropomyosin receptor kinase (Trk) inhibitor, with a special focus on managing lot-to-lot variability.

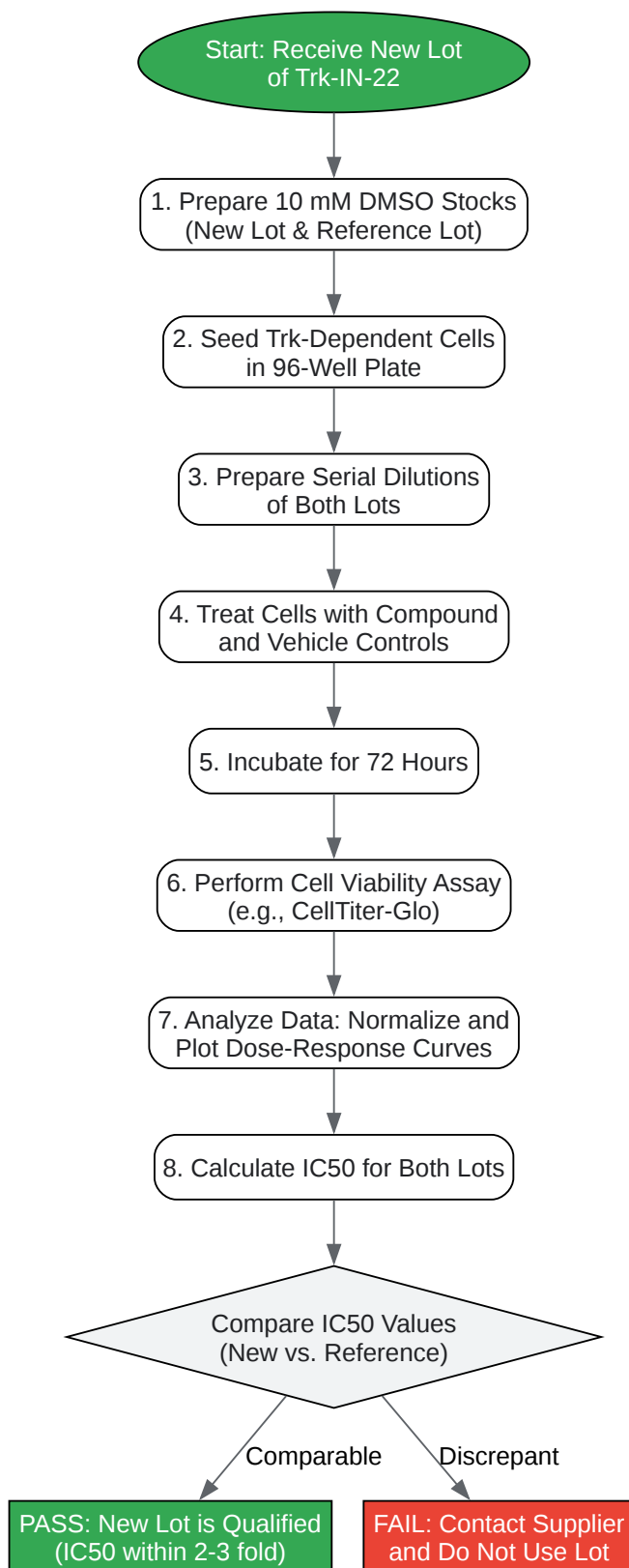
Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for **Trk-IN-22**?

A1: **Trk-IN-22** is a type I inhibitor of the Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC).^[1] These receptors are crucial for neuronal function and have been implicated in the progression of various cancers, often through chromosomal rearrangements that create constitutively active NTRK fusion genes.^{[2][3][4]} **Trk-IN-22** functions by binding to the ATP-binding pocket of the Trk kinase domain, preventing autophosphorylation and the activation of downstream signaling pathways.^[1] The primary pathways inhibited are the RAS-MAPK and PI3K-AKT cascades, which are critical for cell proliferation, survival, and differentiation.^{[2][4][5]}







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